molecular formula C16H16N2O B14860890 1-(cyclohexylcarbonyl)-1H-indole-3-carbonitrile

1-(cyclohexylcarbonyl)-1H-indole-3-carbonitrile

Cat. No.: B14860890
M. Wt: 252.31 g/mol
InChI Key: OMHJAGVELPZSTR-UHFFFAOYSA-N
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Description

1-(Cyclohexylcarbonyl)-1H-indole-3-carbonitrile is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a cyclohexylcarbonyl group attached to the indole ring, along with a carbonitrile group at the 3-position of the indole ring.

Preparation Methods

The synthesis of 1-(cyclohexylcarbonyl)-1H-indole-3-carbonitrile typically involves the following steps:

    Nitrile Formation: The carbonitrile group can be introduced by reacting the intermediate product with a suitable nitrile source, such as cyanogen bromide, under basic conditions.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(Cyclohexylcarbonyl)-1H-indole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of amides or other derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Cyclohexylcarbonyl)-1H-indole-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(cyclohexylcarbonyl)-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

1-(Cyclohexylcarbonyl)-1H-indole-3-carbonitrile can be compared with other indole derivatives, such as:

    1-(Benzoyl)-1H-indole-3-carbonitrile: Similar structure but with a benzoyl group instead of a cyclohexylcarbonyl group.

    1-(Cyclohexylcarbonyl)-1H-indole-2-carbonitrile: Similar structure but with the carbonitrile group at the 2-position instead of the 3-position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

1-(cyclohexanecarbonyl)indole-3-carbonitrile

InChI

InChI=1S/C16H16N2O/c17-10-13-11-18(15-9-5-4-8-14(13)15)16(19)12-6-2-1-3-7-12/h4-5,8-9,11-12H,1-3,6-7H2

InChI Key

OMHJAGVELPZSTR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)N2C=C(C3=CC=CC=C32)C#N

Origin of Product

United States

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